molecular formula C4H4ClN3 B134898 2-Amino-6-chloropyrazine CAS No. 33332-28-4

2-Amino-6-chloropyrazine

Cat. No. B134898
CAS RN: 33332-28-4
M. Wt: 129.55 g/mol
InChI Key: JTPXVCKCLBROOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloropyrazine is a derivative of the pyrazine molecule, which is a heterocyclic aromatic compound with a structure that includes nitrogen atoms at positions 1 and 4 of a six-membered ring. The compound is characterized by the presence of an amino group at the 2nd position and a chlorine atom at the 6th position of the pyrazine ring. This structure is a key intermediate in various chemical reactions and can be used to synthesize more complex molecules.

Synthesis Analysis

The synthesis of pyrazine derivatives, such as 2-amino-6-chloropyrazine, can be achieved through different methods. One approach involves the treatment of 2-chloropyrazine with nucleophiles, such as potassium amide in liquid ammonia, which results in the substitution of the chlorine atom by an amino group . Another method for synthesizing pyrazine derivatives is the one-pot cyclocondensation of various starting materials, such as aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate, in a deep eutectic solvent . Although the latter method does not directly synthesize 2-amino-6-chloropyrazine, it provides insight into the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined through crystallographic analysis. For instance, the crystal structure of 2,5-diamino-3,6-dichloropyrazine, a related compound, reveals a centrosymmetric molecule with a nearly planar amine group and specific bond distances and angles. The molecules form a ribbon in the crystal through hydrogen-bond interactions . This information is valuable for understanding the structural characteristics of 2-amino-6-chloropyrazine, as it shares similar structural features.

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitutions and ring transformations. The conversion of chloropyrazine into aminopyrazine is an example of such reactions, where an A(ddition)-N(ucleophilic)-R(ing)-O(pening)-R(ing)-C(losure) mechanism is proposed . This mechanism involves the opening of the pyrazine ring followed by the closure after the nucleophilic attack, leading to the substitution of the chlorine atom with an amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-chloropyrazine can be inferred from related compounds. For example, the crystal structure analysis provides insights into the molecule's stability and potential intermolecular interactions . The reactivity of the compound can be deduced from the mechanisms of chemical reactions it undergoes, such as the nucleophilic substitution mechanism described for the conversion of chloropyrazine to aminopyrazine . These properties are crucial for understanding the behavior of 2-amino-6-chloropyrazine in various chemical environments and for its application in the synthesis of other compounds.

Scientific Research Applications

1. Suzuki Coupling Approach

2-Amino-6-chloropyrazine has been utilized in the Suzuki coupling approach to synthesize pyrazines related to Coelenterazine, a luminescent chromophore. This method is explored for its potential in creating luminescent materials (Jones, Keenan, & Hibbert, 1996).

2. Mechanistic Studies in Heterocyclic Reactions

The compound has been a subject of study in mechanistic investigations of heterocyclic reactions. Specifically, research has focused on the conversion of chloropyrazine to aminopyrazine, proposing an A(ddition)-N(ucleophilic)-R(ing)-O(pening)-R(ing)-C(losure) mechanism (Lont, Plas, & Verbeek, 2010).

3. Synthesis of N-pyrazinylthiourea

In the field of pharmaceutical chemistry, 2-amino-6-chloropyrazine has been used to create various derivatives like N-pyrazinylthioureas. These compounds have shown significant tuberculostatic in vitro activity, indicating potential medicinal applications (Wisterowicz et al., 1989).

4. Synthesis of Substituted Pyrazinecarboxamides

Research includes the synthesis of substituted pyrazinecarboxamides, exploring their structure-activity relationships, especially in terms of their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

5. Tuberculostatic Activity Studies

It has been involved in synthesizing new derivatives for testing their tuberculostatic activity. These studies provide insights into the potential medicinal applications of these derivatives (Milczarska, Foks, & Zwolska, 2005).

6. Vibrational Spectroscopic and Quantum Chemical Study

The chlorine substitution of pyrazine, including 2-amino-6-chloropyrazine, has been investigated using vibrational spectroscopy and quantum chemical study. These studies are significant for understanding the molecular structure and properties of such compounds (Endrédi, Billes, & Holly, 2003).

7. Corrosion Inhibitory Properties

Investigations into the corrosion inhibitory properties of 2-amino-6-chloropyrazine and related derivatives have been conducted. This research is pivotal in the field of materials science and engineering, especially for the development of novel corrosion inhibitors (Saha, Hens, Murmu, & Banerjee, 2016).

Safety And Hazards

2-Amino-6-chloropyrazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers on 2-Amino-6-chloropyrazine include studies on its solubility , its use in the synthesis of favipiravir , and its role in the preparation of A2B adenosine receptor antagonists .

properties

IUPAC Name

6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPXVCKCLBROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067761
Record name 2-Amino-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloropyrazine

CAS RN

33332-28-4
Record name 6-Chloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33332-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloropyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033332284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrazinamine, 6-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-6-CHLOROPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL0CMW8XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropyrazine
Reactant of Route 2
2-Amino-6-chloropyrazine
Reactant of Route 3
Reactant of Route 3
2-Amino-6-chloropyrazine
Reactant of Route 4
Reactant of Route 4
2-Amino-6-chloropyrazine
Reactant of Route 5
2-Amino-6-chloropyrazine
Reactant of Route 6
Reactant of Route 6
2-Amino-6-chloropyrazine

Citations

For This Compound
53
Citations
Z Li, Y Shen, C Huang - The Journal of Chemical Thermodynamics, 2023 - Elsevier
… So far, no previous values of 2-amino-6-chloropyrazine … 2-amino-6-chloropyrazine solubility in different solvents and explaine the dissolution behavior of 2-amino-6-chloropyrazine from …
Number of citations: 1 www.sciencedirect.com
K Wisterowicz, H Foks, M Janowiec… - Acta Poloniae …, 1989 - europepmc.org
… 2-Amino-3-chloropyrazine and 2-amino-6-chloropyrazine were reacted with appropriate sodium alkoxides to give 2-aminopyrazine derivatives with the methoxy, benzyloxy, …
Number of citations: 14 europepmc.org
SH Kwak, GH Lee, YD Gong - Notes, 2012 - researchgate.net
… Subsequently, other pyrazines 1b-e synthesized from commercially available 2-aminopyrazine and 2-amino-6-chloropyrazine (see the supporting information) were examined. Unlike 1a…
Number of citations: 8 www.researchgate.net
KS Al-Nuaimi - 1979 - search.proquest.com
… Better routes to 2,6-diaminopyrazine were by the ammonolysis of 2,6-dichloropyrazine and of 2-amino-6chloropyrazine. In both cases the reaction proceeded cleanly and in the first …
Number of citations: 4 search.proquest.com
G Palamidessi, L Bernardi - The Journal of Organic Chemistry, 1964 - ACS Publications
… , an aminochloropyrazine III (mp 130-132) that was definitely different (infrared spectrum and mixture melting point) from both 2-amino-3chloropyrazine7 *and 2-amino-6-chloropyrazine.…
Number of citations: 19 pubs.acs.org
AD Kharlamova, AS Abel, AD Averin… - Molecules, 2021 - mdpi.com
… The amination of 2-amino-6-chloropyrazine 6 (Scheme 7) using 1 equiv. of 4a also led to a complex mixture of oligomers (Table 3, entries 1, 2), preventing the isolation of the target …
Number of citations: 3 www.mdpi.com
IAS Walters - Tetrahedron letters, 2006 - Elsevier
… The commercial availability of 2-amino-6-chloropyrazine 2 encouraged us to develop a direct single step transition metal-mediated methylation of this material (Scheme 1). …
Number of citations: 15 www.sciencedirect.com
AKSM Valdo, RC de Santana, LJQ Maia… - Journal of Molecular …, 2022 - Elsevier
… 2-amino-6-chloropyrazine. Meanwhile, C2 is a hydrobromide salt of 2-amino-6-chloropyrazine… ) in B1, or between two 2-amino-6-chloropyrazine (also referenced as 2am6cpyz) …
Number of citations: 2 www.sciencedirect.com
JH Jones, EJ Cragoe Jr - Journal of Medicinal Chemistry, 1968 - ACS Publications
The synthesis of a series of N-uinidmo-o-ammopyrazinecarboxnmidines, principally by the reaction of a:>-aminopyrazinecarbonitrile with an appropriate guanidine, is described. …
Number of citations: 31 pubs.acs.org
F Uchimaru, S OKADA, A Kosasayama… - Chemical and …, 1971 - jstage.jst.go.jp
… (VII) by correlating the product to the known 2-amino-6-chloropyrazine … by converting XII to the known 2-amino-6-chloropyrazine (XIV). 6-8) The above byproduct (VIII) 6-8) was proved to …
Number of citations: 10 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.